molecular formula C7H5BrClNO2 B1662062 Methyl 5-bromo-2-chloronicotinate CAS No. 78686-79-0

Methyl 5-bromo-2-chloronicotinate

Cat. No. B1662062
CAS RN: 78686-79-0
M. Wt: 250.48 g/mol
InChI Key: MOMQDEDQGJAKII-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloronicotinate is a chemical compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 . It is typically a colorless to yellow liquid or solid .


Molecular Structure Analysis

The molecular structure of Methyl 5-bromo-2-chloronicotinate consists of a pyridine ring substituted with bromine and chlorine atoms, and a methyl ester group . The InChI code for this compound is 1S/C7H5BrClNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 .


Physical And Chemical Properties Analysis

Methyl 5-bromo-2-chloronicotinate has a density of 1.7±0.1 g/cm3, a boiling point of 275.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its flash point is 120.5±25.9 °C, and it has an index of refraction of 1.569 . The compound has a molar refractivity of 48.7±0.3 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 5-bromo-2-chloronicotinate is utilized in the synthesis of various organic compounds. For example, it has been used in the one-pot bromo- and chloro-methylation of salicylaldehydes to attach functional arms for applications in organic and coordination chemistry, as seen in the synthesis of piperazine-containing heteroditopic ligands for metal salts binding (Wang et al., 2006).
  • In a related synthesis, 4-Bromo-2-chlorotoluene, a chemical relative of methyl 5-bromo-2-chloronicotinate, was synthesized from 4-bromo-2-nitrotoluene by reduction and subsequent diazotization and Sandmeyer reaction (Xue Xu, 2006).

Coordination Chemistry and Ligand Synthesis

  • The compound is also relevant in the preparation of N-phenylamides of 5-bromo 6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid, which involved synthesizing a series of compounds and studying their structures through elemental analyses and spectroscopic techniques (Setliff & Caldwell, 1991).

Environmental Studies

  • Interestingly, studies related to methyl bromide, a compound structurally similar to methyl 5-bromo-2-chloronicotinate, have been conducted in environmental science. Research on methyl bromide volatilization from tarped and non-tarped fields gives insight into the behavior of halogenated compounds in agricultural settings (Majewski et al., 1995).

Pharmacological Research

  • In pharmacological research, the structure of methyl 5-bromo-2-chloronicotinate or its derivatives has been explored. For example, 5-Chloromethyl-1-methyl-2-nitroimidazole, a compound with a similar halogenated structure, was used to develop a prodrug system for selective drug delivery to hypoxic tissues (Parveen et al., 1999).

Biological Studies

  • In biological studies, the effects of bromodeoxyuridine (5-bromo-2′-deoxyuridine, BrdU), a related compound, on neural stem cells were investigated, demonstrating its impact on global DNA methylation and astrocytic differentiation (Schneider & d’Adda di Fagagna, 2012).

Safety And Hazards

Methyl 5-bromo-2-chloronicotinate is associated with several safety hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

methyl 5-bromo-2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMQDEDQGJAKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376904
Record name methyl 5-bromo-2-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-chloronicotinate

CAS RN

78686-79-0
Record name Methyl 5-bromo-2-chloronicotinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78686-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-bromo-2-chloronicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-2-chloronicotinate
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Synthesis routes and methods

Procedure details

To 0.5 L flask charged with 5-Bromo-2-chloronicotinic acid (25.0 g, 106.4 mmol) in MeOH (250 mL) was added H2SO4 (5 mL). The mixture was heated to 60° C., stirred for 1.5 day. LC-MS indicated full conversion of starting material at this time. The reaction was cooled to RT and the volatile components removed in vacuo. The crude residue was dissolved in EtOAc (300 mL), quenched with sat. aqueous Na(HCO3)2 (200 mL). The organic layer was separated, washed with brine, dried over MgSO4 and concentrated to afford the compound, methyl-5-bromo-2-chloronicotinate, as a while solid (quantitative yield). LC-MS (M+H)=250.1.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
CL Fossler, FL Setliff… - Journal of the Arkansas …, 1998 - scholarworks.uark.edu
Six 2, 5-and 5, 6-dihalonicotinic acids in a mixture were converted to their corresponding methyl esters and then analyzed by gas chromatography and gas chromatography-mass …
Number of citations: 3 scholarworks.uark.edu
WS Liu, B Yang, RR Wang, WY Li, YC Ma, L Zhou… - Bioorganic …, 2020 - Elsevier
… Scheme 2 showed the synthetic route for compound 11a-b using methyl 5-bromo-2-chloronicotinate as starting material. First, the compound methyl 5-bromo-2-chloronicotinate (7) was …
Number of citations: 15 www.sciencedirect.com
AM Starosotnikov, MA Bastrakov - International Journal of Molecular …, 2023 - mdpi.com
… Negishi coupling of the commercially available methyl 5-bromo-2-chloronicotinate (65) with (3-chloro-2-fluorobenzyl)zinc bromide (66), followed by the reduction afforded 2-chloro-3-…
Number of citations: 6 www.mdpi.com
X Ren, X Pan, Z Zhang, D Wang, X Lu… - Journal of medicinal …, 2013 - ACS Publications
… 18a–c and 19 were readily prepared using 5-bromo-1H-pyrazolo[3,4-b]pyridine (15) as the starting material, whereas 20 was synthesized from methyl 5-bromo-2-chloronicotinate (21) …
Number of citations: 129 pubs.acs.org
M Qin, Q Cao, S Zheng, Y Tian, H Zhang… - Journal of Medicinal …, 2019 - ACS Publications
… (19,22) The nucleophilic attack of hydrazine hydrate to methyl 5-bromo-2-chloronicotinate (9) gave rise to intermediate 10, which then reacted with trimethyl orthoformate or triethyl …
Number of citations: 64 pubs.acs.org
CL Do-Thanh - 2011 - trace.tennessee.edu
The development of synthetic receptors capable of high-affinity complexation of biologically relevant analytes in competitive solvent systems represents an ongoing challenge in …
Number of citations: 3 trace.tennessee.edu
RN Adamek - 2020 - search.proquest.com
Metalloenzymes are enzymes that require one or more metal ion cofactors for catalytic activity. These enzymes have been estimated to represent up to one-third of the proteome, and …
Number of citations: 3 search.proquest.com
EJ Velthuisen, BA Johns, DP Temelkoff… - European Journal of …, 2016 - Elsevier
… Synthesis of pyridine 9 started with Negishi coupling of (3-chloro-2-fluorobenzyl)zinc bromide and commercially available methyl 5-bromo-2-chloronicotinate (6). The methyl ester was …
Number of citations: 24 www.sciencedirect.com
XZ Zhao, SJ Smith, DP Maskell, M Metifiot, VE Pye… - pstorage-acs-6854636.s3 …
… commercially available methyl 5-bromo-2-chloronicotinate (SI-1) (2.01 g, 8.02 …

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